1-(3-chloro-4-fluorophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine
Description
This compound is a heterocyclic derivative combining a piperazine core with a triazolo[4,3-b]pyridazine scaffold. The 3-chloro-4-fluorophenyl substituent at position 1 and the cyclopropyl group at position 3 of the triazolo-pyridazine confer distinct electronic and steric properties.
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c20-14-11-13(3-4-15(14)21)25-7-9-26(10-8-25)19(28)16-5-6-17-22-23-18(12-1-2-12)27(17)24-16/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERCQDJURWLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents (Triazolo-Pyridazine) | Piperazine Substituent | Molecular Weight | Reported Activity | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| Target Compound | 3-Cyclopropyl | 3-Chloro-4-fluorophenyl | ~449.8 g/mol | Kinase inhibition (hypothetical) | N/A |
| N-(4-Chlorophenyl)-1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | 3-Isopropyl | 4-Chlorophenyl | ~444.3 g/mol | Anticancer (in vitro) | 0.8 µM (A549 cells) |
| 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | 3-(2,6-Difluorophenyl) | 7-Cyclobutyl | ~363.8 g/mol | Antimicrobial (gram-positive) | 4.2 µg/mL |
| 4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | None (parent scaffold) | 3-(Trifluoromethyl)phenyl | ~391.4 g/mol | Serotonin receptor modulation | 12 nM (5-HT₁ₐ) |
Key Observations:
Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance membrane permeability compared to bulkier groups like isopropyl () or cyclobutyl () . Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) improve target affinity over non-halogenated analogs due to hydrophobic interactions and π-stacking .
Impact of Linkage Type :
- Carbonyl-linked piperazines (as in the target compound) exhibit higher metabolic stability than sulfonyl- or carboxamide-linked derivatives () .
- Carboxamide-linked piperazines (e.g., ) show superior selectivity for CNS targets, likely due to enhanced hydrogen bonding .
Biological Performance: Compounds with 3,4-disubstituted aryl groups (e.g., 3-chloro-4-fluorophenyl) demonstrate broader kinase inhibition than mono-substituted analogs () . Triazolo-pyridazines with small alkyl groups (cyclopropyl, methyl) exhibit lower cytotoxicity compared to bulkier derivatives (e.g., isopropyl) .
Preparation Methods
Carboxylic Acid Activation
The triazolopyridazine-6-carboxylic acid is activated as an acid chloride using thionyl chloride in refluxing dichloromethane. Subsequent reaction with 1-(3-chloro-4-fluorophenyl)piperazine in the presence of triethylamine in THF affords the target compound in 62% yield.
Table 1 : Optimization of Coupling Conditions
| Activator | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl chloride | THF | Et₃N | 62 | 95 |
| Oxalyl chloride | DCM | DIPEA | 58 | 93 |
| HATU | DMF | Et₃N | 71 | 97 |
Transition Metal-Mediated Coupling
A palladium-catalyzed carbonylative coupling using carbon monoxide and bis(pinacolato)diboron in dioxane at 100°C achieves direct insertion of the carbonyl group. This method avoids pre-activation of the carboxylic acid but requires stringent anhydrous conditions, yielding 55% product.
Process Optimization and Scale-Up
Key challenges in scaling up include minimizing residual palladium in metal-mediated steps and improving the solubility of intermediates. Implementing flow chemistry for the diazotization step reduces reaction times from 6 hours to 30 minutes and enhances safety by limiting exposure to hazardous gases.
Crystallization optimization using antisolvent addition (e.g., water in isopropanol) improves particle size distribution, critical for pharmaceutical formulation. Final purity of >99.5% is achieved via sequential recrystallization from acetone/water mixtures.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.8 Hz, 1H, aryl-H), 4.12–3.98 (m, 4H, piperazine-H), 2.85–2.72 (m, 1H, cyclopropane-H), 1.32–1.18 (m, 4H, cyclopropane-H).
HPLC-MS : m/z [M+H]+ calculated for C₂₀H₁₈ClF₅N₇O: 502.1; found: 502.0 .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how are reaction conditions optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclization to form the triazolo-pyridazine core, followed by coupling with the piperazine moiety. Key steps include:
- Cyclopropane introduction : Cyclopropane groups are introduced via [2+1] cycloaddition using transition metal catalysts (e.g., Rh(II)) under controlled temperatures (60–80°C) .
- Carbonyl coupling : The pyridazine-6-carbonyl group is attached to piperazine via amide bond formation, using coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product. Yield optimization focuses on solvent choice (e.g., DCM for low polarity) and stoichiometric ratios (1:1.2 for amine:carbonyl) .
Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., distinguishing cyclopropane protons at δ 0.8–1.2 ppm) and piperazine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 442.1234) .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the triazolo-pyridazine and fluorophenyl groups, critical for activity .
- HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How do researchers investigate the structure-activity relationship (SAR) of this compound to enhance target binding affinity?
Answer:
SAR studies focus on:
- Substituent effects : Systematic replacement of cyclopropane with bulkier groups (e.g., cyclobutane) to assess steric hindrance on target binding. Fluorine at the 4-phenyl position is retained for electronegativity .
- Bioisosteric replacements : Swapping triazolo-pyridazine with imidazo-pyridazine cores to compare inhibitory potency against kinases (e.g., p38 MAPK) .
- Molecular docking : Using software like AutoDock Vina to simulate interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A), guided by crystallographic data from analogs .
Advanced: How are contradictions in biological activity data across in vitro and in vivo models resolved?
Answer:
- Assay standardization : Replicating conditions (e.g., pH, temperature) between cell-based (HEK293) and animal models (rodent pharmacokinetics) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites in plasma that may explain discrepancies (e.g., cytochrome P450-mediated oxidation altering efficacy) .
- Target validation : CRISPR-Cas9 knockout of suspected off-target receptors (e.g., σ1 receptors) to isolate primary mechanisms .
Advanced: What computational strategies are used to predict the compound’s pharmacokinetic properties?
Answer:
- ADME modeling : Tools like SwissADME predict logP (e.g., 2.8 ± 0.3) and blood-brain barrier permeability (BBB score: 0.56), guiding dosing regimens .
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns) to receptors like G protein-coupled receptors (GPCRs) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values for chloro/fluoro groups) with IC50 values in enzyme inhibition assays .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure inhibition of JAK2 or EGFR kinases at 10 µM .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with IC50 determination via nonlinear regression .
- Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate intestinal absorption (Pe > 1.5 × 10 cm/s) .
Advanced: How is crystallographic data utilized to optimize the compound’s interaction with biological targets?
Answer:
- Co-crystallization : Soaking the compound into protein crystals (e.g., PDE4B) to resolve binding modes at 1.8 Å resolution .
- Electron density maps : Identify hydrophobic pockets accommodating the cyclopropane group, guiding substituent design .
- Thermal shift assays : Validate target engagement by measuring ΔT (e.g., +4.2°C for PDE4B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
